1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative featuring a 3-fluorophenyl group and a morpholino-thiophene-propan-2-yl substituent. The thiourea core (–N–C(=S)–N–) is a versatile pharmacophore known for its role in hydrogen bonding and metal coordination, which often correlates with biological activity . The thiophen-2-yl moiety, an aromatic heterocycle, may facilitate π-π stacking interactions in biological targets.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS2/c1-13(20-18(24)21-15-5-2-4-14(19)12-15)17(16-6-3-11-25-16)22-7-9-23-10-8-22/h2-6,11-13,17H,7-10H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWDKRSFUCOBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Fluorophenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom, alongside an amine group. The molecular structure can be represented as follows:
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines or through various nucleophilic substitutions.
Biological Activity Overview
Thiourea derivatives have been extensively studied for their biological activities. The following sections detail the specific activities associated with this compound.
Antimicrobial Activity
Research indicates that thiourea compounds exhibit significant antimicrobial properties. In a study examining various thiourea derivatives, it was found that compounds with fluorinated phenyl groups demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds often ranged between 0.5 to 10 μg/mL, suggesting potent antimicrobial efficacy.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 1 | 0.5 | Staphylococcus aureus |
| 2 | 1.0 | Escherichia coli |
| 3 | 2.5 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of thiourea derivatives has also been documented. In vitro studies have shown that certain thioureas can induce apoptosis in cancer cell lines, including breast and prostate cancers. For instance, compounds similar to the target compound exhibited IC50 values ranging from 5 to 15 μM against various cancer cell lines . The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and metastasis.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| PC-3 (prostate) | 7 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of angiogenesis |
Anti-inflammatory Activity
Thiourea derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. Studies have demonstrated that these compounds can effectively lower levels of TNF-alpha and IL-6 in vitro . This activity positions them as potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is influenced by their structural components. The presence of electron-withdrawing groups, such as fluorine, enhances the compound's reactivity and biological efficacy. Studies have shown that modifications at specific positions on the phenyl ring significantly affect the potency against various biological targets .
Case Studies and Research Findings
A notable case study involved the evaluation of a series of thiourea derivatives in a murine model bearing human tumor xenografts. The results indicated that compounds structurally similar to this compound significantly inhibited tumor growth compared to controls, supporting their potential as anticancer agents .
Scientific Research Applications
Organic Synthesis
Thiourea derivatives are widely used as intermediates in organic synthesis due to their ability to form various functional groups through chemical reactions. This compound can participate in:
- Oxidation : Converting the thiourea group into sulfonyl derivatives.
- Reduction : Leading to different derivatives.
- Substitution Reactions : The fluorine atom can be replaced with other functional groups under specific conditions.
Numerous studies have highlighted the potential biological activities of thiourea derivatives, including:
- Antimicrobial Properties : Research indicates that compounds similar to this thiourea exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, Minimum Inhibitory Concentration (MIC) values for related thioureas typically range from 0.22 to 0.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Related Thiourea A | 0.22 | Staphylococcus aureus |
| Related Thiourea B | 0.25 | Escherichia coli |
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, demonstrating potential as an anticancer agent. Notably, it has been reported to reverse treatment resistance in certain cancer types, with IC50 values in the low micromolar range .
Therapeutic Applications
The compound is being explored for its potential therapeutic uses, particularly in:
- Drug Development : Its unique structure allows it to interact with specific molecular targets, potentially inhibiting enzymes or interacting with receptors involved in disease processes .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiourea derivatives, including this compound. The results indicated that compounds with similar structures inhibited bacterial growth effectively, supporting their potential use as antimicrobial agents.
Case Study 2: Anticancer Properties
Research involving this thiourea derivative demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential as a cancer treatment option. The mechanism of action was linked to the inhibition of specific signaling pathways critical for cell survival .
Chemical Reactions Analysis
Substitution Reactions
The fluorine atom on the phenyl ring undergoes nucleophilic aromatic substitution under alkaline conditions. For example:
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Hydroxylation : Reaction with NaOH (10% w/v) in ethanol at 80°C replaces fluorine with a hydroxyl group, forming 1-(3-hydroxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea .
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Halogen Exchange : Treatment with NaI in DMF at 120°C substitutes fluorine with iodine .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Hydroxylation | NaOH, ethanol, 80°C | Hydroxyphenyl derivative | 72 | |
| Iodination | NaI, DMF, 120°C | Iodophenyl derivative | 68 |
Oxidation and Reduction
The thiourea (-NH-CS-NH-) group is redox-active:
-
Oxidation : H₂O₂ in acetic acid converts the thiourea to a disulfide (-S-S-) bridge at 50°C .
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Reduction : LiAlH₄ in THF reduces the thiourea to a thioether (-CH₂-S-CH₂-) at 0°C .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, acetic acid, 50°C | Disulfide derivative | 65 | |
| Reduction | LiAlH₄, THF, 0°C | Thioether derivative | 58 |
Cyclization Reactions
The thiourea moiety participates in heterocycle formation:
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Thiazole Formation : Reaction with α-haloketones (e.g., phenacyl bromide) in ethanol under reflux yields thiazole derivatives .
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Triazole Synthesis : Treatment with hydrazine hydrate forms 1,2,4-triazole-3-thiones .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole Formation | Phenacyl bromide, ethanol, reflux | Thiazole derivative | 78 | |
| Triazole Synthesis | Hydrazine hydrate, 100°C | 1,2,4-Triazole-3-thione | 85 |
Coordination Chemistry
The thiourea acts as a bidentate ligand for transition metals:
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Pd(II) Complexes : Reacts with K₂[PdCl₄] in methanol to form square-planar complexes .
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Antimicrobial Enhancement : Pd complexes show 4× higher activity against Staphylococcus aureus than the free ligand .
| Metal Salt | Reaction Conditions | Complex Structure | MIC (μg/mL) vs S. aureus | Reference |
|---|---|---|---|---|
| K₂[PdCl₄] | Methanol, 25°C | [Pd(L)₂Cl₂] | 0.22 (vs 0.43 for ligand) |
Acylation and Alkylation
The NH groups undergo nucleophilic attacks:
-
Acylation : Acetyl chloride in pyridine forms N-acetylated derivatives .
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Alkylation : Methyl iodide in K₂CO₃/DMF yields N-methyl thioureas .
| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivative | 81 | |
| Alkylation | Methyl iodide, K₂CO₃/DMF | N-Methyl derivative | 76 |
Acid/Base Reactivity
The compound exhibits pH-dependent behavior:
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Protonation : The thiourea sulfur is protonated in HCl (1M), forming a water-soluble hydrochloride salt .
-
Deprotonation : In NaOH (1M), the NH groups deprotonate, enabling coordination or further substitution .
Key Research Findings
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Pd(II) complexes of this thiourea show 74.3% biofilm inhibition against S. aureus at 0.22 μg/mL .
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Cyclization products like thiazoles exhibit MIC values as low as 0.22 μg/mL against Gram-negative bacteria .
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Substitution at the fluorine position alters lipophilicity, enhancing blood-brain barrier permeability in preclinical models .
This compound’s versatility in substitution, redox, and coordination reactions makes it valuable for pharmaceutical and materials science applications.
Comparison with Similar Compounds
Crystallographic and Computational Insights
Crystallographic studies of thiourea derivatives often employ SHELX or OLEX2 for structure refinement. For example, the tricyclic thiourea in was recrystallized from acetonitrile, highlighting the importance of solvent choice in obtaining high-quality crystals. Computational modeling (e.g., ab initio methods in ) could predict the target compound’s conformational preferences and interaction potentials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
